6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid
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Overview
Description
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is characterized by a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.0]heptane structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signal transduction, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid
- 6-{[(Tert-butoxy)carbonyl]amino}-2-pyridinecarboxylic acid
Uniqueness
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its bicyclic structure and the presence of both Boc-protected amino and carboxylic acid groups. This combination of features provides distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)7-8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
GRLPRUUIXSDFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2C1CCC2)C(=O)O |
Origin of Product |
United States |
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